molecular formula C14H17N3OS2 B2638804 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1286717-72-3

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea

Cat. No.: B2638804
CAS No.: 1286717-72-3
M. Wt: 307.43
InChI Key: ZPMXATPSUSXHJE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic compound belonging to the thiazole derivative class, which is known for its diverse biological activities. The compound's structure includes a cyclopentyl group and a methylthio-substituted benzo[d]thiazole moiety, contributing to its potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
  • Introduction of the Cyclopentyl Group : This is generally done via nucleophilic substitution reactions.
  • Formation of the Urea Derivative : The final step involves reacting the thiazole derivative with an isocyanate to yield the urea compound.

These steps can be optimized industrially to improve yield and reduce costs, often utilizing specific catalysts and reaction conditions.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess these properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. In related studies, derivatives of benzothiazoles have shown broad-spectrum antitumor activity with specific GI50 (growth inhibition) values reported for various cancer cell lines:

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9
T-47D (Breast)15.1

These results indicate a promising profile for anticancer activity, warranting further investigation into the specific mechanisms involved .

The biological activity of this compound is thought to involve interaction with specific molecular targets within cellular pathways:

  • Molecular Targets : The compound may interact with enzymes and receptors that are crucial in cellular signaling pathways.
  • Pathways Affected : It has potential effects on pathways related to oxidative stress, inflammation, and cell proliferation, making it a candidate for therapeutic applications in various diseases .

Case Studies

In recent studies focusing on similar thiazole derivatives, significant findings include:

  • Inhibition of GSK-3 Activity : Compounds related to benzothiazoles have been shown to inhibit GSK-3β activity significantly, indicating potential use in treating conditions like cancer and diabetes .
  • Cell Proliferation Assays : Various derivatives were tested for their ability to inhibit T-cell proliferation, with some showing IC50 values as low as 0.004μM0.004\,\mu M, highlighting their potency .

Properties

IUPAC Name

1-cyclopentyl-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-19-10-7-4-8-11-12(10)16-14(20-11)17-13(18)15-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMXATPSUSXHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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